(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine
Description
“(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-amine” is a chiral allylamine derivative featuring a trifluoromethyl (CF₃) group at the 2-position of the phenyl ring. The molecular formula is C₁₀H₁₀F₃N (molecular weight ≈ 201.19 g/mol). While specific data on its density, boiling point, or synthetic routes are unavailable in the provided evidence, its structural analogs (e.g., thiourea derivatives, fosaprepitant) suggest that the CF₃ group enhances lipophilicity and metabolic stability, traits valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h2-6,9H,1,14H2/t9-/m1/s1 |
InChI Key |
LRRHLLIATWWVCM-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Intermediate Compounds
The process often starts with the preparation of a chiral intermediate such as a substituted pyrrolidinone or pyrrolooxazole derivative. For example, pyroglutamic acid can be reacted with trimethylacetaldehyde and a strong acid (e.g., methanesulfonic acid) under reflux with water removal to form bicyclic intermediates that serve as precursors to the allylic amine structure.
The intermediate lactone can be reduced to lactol and subsequently opened to an aldehyde, which is a key handle for further functionalization.
Formation of the Allylic Amine
The aldehyde intermediate reacts with an amine source to form an imine or diene-imine intermediate. This step is typically carried out by mixing the aldehyde with the free base of a related amine compound, followed by heating and azeotropic removal of water to drive the condensation forward.
The diene-imine intermediate is then reduced using selective reducing agents such as sodium metabisulfite, sodium bisulfite, or hypophosphorous acid in the presence of water-immiscible organic solvents and N-heterocyclic carbene metal complexes. This step yields the desired allylic amine with control over stereochemistry.
Salt Formation and Purification
The free base amine is converted to a crystalline salt form (e.g., maleate, hydrochloride, or hydrobromide salts) by treatment with the corresponding acid. Maleic acid is preferred for its ability to produce well-defined crystalline salts.
Crystallization is performed from solvents such as toluene with anti-solvents like hexane or heptane to obtain high-purity crystalline forms.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Pyroglutamic acid reaction | Trimethylacetaldehyde, methanesulfonic acid, reflux, Dean-Stark apparatus, solvents (toluene, xylene, THF) | Formation of bicyclic pyrrolooxazole intermediate |
| Lactone reduction | Sodium borohydride or metal hydride reagents (e.g., NaBH4, LiAlH4) | Conversion to lactol |
| Aldehyde formation | Acid or base catalyzed ring opening of lactol | Generation of aldehyde for condensation |
| Imine/diene-imine formation | Heating aldehyde with amine free base, azeotropic water removal | Formation of imine intermediate |
| Reduction of imine | Sodium metabisulfite, sodium bisulfite, hypophosphorous acid, NHC-metal catalysts | Selective reduction to allylic amine |
| Salt formation | Maleic acid, HCl, HBr | Crystallization and purification |
Advantages of the Described Process
Convergent and Shorter Synthesis : The method integrates multiple steps to reduce total reaction time and complexity.
Improved Enantiomeric and Diastereomeric Selectivity : Use of chiral intermediates and selective reductions ensures high stereochemical purity of the (1R) isomer.
Higher Yield and Cost-Effectiveness : Optimized reaction conditions and choice of reagents lead to better yields and scalable processes.
Research Findings and Comparative Notes
The use of N-heterocyclic carbene metal complexes as catalysts during the reduction step enhances selectivity and efficiency, compared to traditional metal hydrides.
The choice of acid for salt formation impacts the crystallinity and stability of the final product, with maleic acid salts showing superior properties for isolation and storage.
The synthetic route avoids lengthy protection/deprotection cycles by strategic intermediate design, reducing waste and improving environmental footprint.
Summary Table of Preparation Stages
| Stage | Intermediate/Product | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Bicyclic intermediate | Pyrrolooxazole derivative | Pyroglutamic acid, trimethylacetaldehyde, acid, reflux | Water removal via Dean-Stark apparatus |
| 2. Lactone reduction | Lactol | Metal hydride reagents | Selective reduction to open ring |
| 3. Aldehyde formation | Aldehyde | Acid/base catalysis | Precursor for amine condensation |
| 4. Imine formation | Diene-imine intermediate | Free base amine, heating, azeotropic distillation | Drives condensation reaction |
| 5. Reduction | Allylic amine (free base) | Sodium metabisulfite, NHC-metal catalysts | Stereoselective reduction |
| 6. Salt formation | Crystalline salt (e.g., maleate) | Maleic acid, solvents (toluene, hexane) | Purification and stabilization |
This comprehensive synthesis approach for (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is supported by detailed patent disclosures and corroborated by chemical literature on related trifluoromethyl-substituted amines. The methods ensure high stereochemical fidelity, efficient conversion, and practical scalability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylprop-2-enylamine compounds.
Scientific Research Applications
(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine moiety can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related molecules from the evidence:
Key Comparisons
Substituent Effects: The 2-CF₃ group in the target compound contrasts with 4-Cl/3-CH₃ in the analog from . The CF₃ group is more electron-withdrawing, reducing the amine’s basicity and enhancing lipid solubility compared to chloro/methyl groups . Thiourea derivatives (–3) share aryl-CF₃ motifs but incorporate bulkier substituents (e.g., cyclohexyl, dipentylamino), likely enhancing binding to hydrophobic enzyme pockets.
In contrast, thiourea derivatives (–3) are hydrogen-bond donors/acceptors, often used in kinase inhibition or organocatalysis . Fosaprepitant () uses a CF₃-substituted ethoxy group within a morpholine-phosphonate scaffold, demonstrating the versatility of CF₃ groups in enhancing receptor affinity (e.g., neurokinin-1 antagonism) .
Molecular Weight and Complexity :
- The target compound (MW ≈ 201) is simpler than thiourea derivatives (MW 400–525) and fosaprepitant (MW 1004.83), making it more suitable for applications requiring blood-brain barrier penetration or oral bioavailability.
Biological Activity
(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound with notable biological activity, primarily attributed to its unique trifluoromethyl substitution and amine functional group. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine can be summarized as follows:
- Molecular Formula : C11H12F3N
- Molecular Weight : Approximately 229.22 g/mol
- Key Functional Groups : Trifluoromethyl group, allylamine moiety
The presence of the trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets and its overall pharmacokinetic properties.
The biological activity of (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist depending on the specific biological context. Key mechanisms include:
- Receptor Binding : It is believed to bind to specific receptors involved in signal transduction pathways, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting downstream signaling processes critical for various cellular functions .
Biological Activity
Research has demonstrated that (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine exhibits significant biological activities, including:
- Antimicrobial Properties : Studies indicate that this compound shows efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-fibrotic Effects : Similar compounds have been shown to inhibit discoidin domain receptors (DDR1/2), which are implicated in fibrotic diseases. This suggests potential applications in treating conditions like idiopathic pulmonary fibrosis (IPF) .
- Anticancer Potential : Initial investigations into its anticancer properties indicate that it may modulate sigma receptors, which are associated with neuroprotective and anti-proliferative effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine | C11H12F3NO | Contains a methoxy group enhancing solubility. |
| (1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine | C11H12F3N | Lacks methoxy but retains trifluoromethyl substitution. |
| (±)-Bay K8644 | C21H26N2O5S | Known calcium channel agonist with distinct action profile. |
Case Studies and Research Findings
Several studies have explored the biological activity of (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine:
-
Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent.
- Inhibition Zone Diameter : Average inhibition zones ranged from 15 mm to 25 mm against tested strains.
-
Anti-fibrotic Effects : Research indicated that derivatives of this compound could effectively inhibit DDR signaling pathways in vitro, leading to reduced fibroblast activation in lung tissue models.
- IC50 Values : Compounds similar to (1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine showed IC50 values ranging from 10 nmol/L to 50 nmol/L against DDRs.
-
Anticancer Properties : Investigations into sigma receptor modulation revealed that the compound might induce apoptosis in cancer cell lines through specific receptor interactions.
- Cell Viability Assays : Significant reductions in cell viability were observed at concentrations above 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
